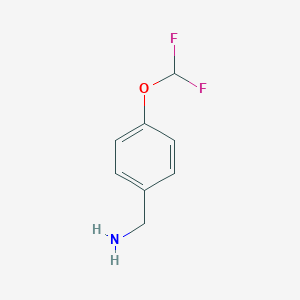

4-(Difluoromethoxy)benzylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

[4-(difluoromethoxy)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c9-8(10)12-7-3-1-6(5-11)2-4-7/h1-4,8H,5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHWPLNHRROQPMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366242 | |

| Record name | 4-(Difluoromethoxy)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177842-14-7 | |

| Record name | 4-(Difluoromethoxy)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Difluoromethoxy)benzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Difluoromethoxy Benzylamine

Overview of Established Synthetic Routes

Established synthetic routes to 4-(difluoromethoxy)benzylamine predominantly involve nucleophilic substitution reactions and reductive amination approaches. These methods are widely utilized due to their reliability and versatility.

Nucleophilic substitution reactions provide a direct method for the synthesis of primary amines from alkyl halides. The Gabriel synthesis is a classic example of this approach, effectively preventing the common issue of over-alkylation to secondary or tertiary amines. masterorganicchemistry.comlibretexts.orgwikipedia.org This method involves the N-alkylation of potassium phthalimide (B116566) with a suitable benzyl (B1604629) halide, followed by the liberation of the primary amine. masterorganicchemistry.comwikipedia.orgpearson.com

The process begins with the reaction of potassium phthalimide with 4-(difluoromethoxy)benzyl halide (chloride or bromide) to form N-(4-(difluoromethoxy)benzyl)phthalimide. pearson.comresearchgate.net This intermediate is then cleaved to release the desired primary amine. masterorganicchemistry.comresearchgate.net The cleavage is typically accomplished by treatment with hydrazine (B178648) (the Ing-Manske procedure) or through acidic or basic hydrolysis. libretexts.orgthermofisher.com The use of hydrazine in a solvent like methanol (B129727) or ethanol (B145695) is often preferred due to its mild conditions. researchgate.netthermofisher.com

Table 1: Representative Conditions for Gabriel Synthesis of Benzylamines

| Starting Halide | Amine Source | Base/Solvent | Cleavage Reagent | Yield | Reference |

|---|---|---|---|---|---|

| Benzyl chloride | Phthalimide | K2CO3 / DMF | Hydrazine hydrate (B1144303) | High | iu.edu |

| Benzyl chloride | Potassium Phthalimide | (none) | Hydrazine hydrate / Methanol | 60-70% | researchgate.net |

| Alkyl Halide | Potassium Phthalimide | (various) | Acid or Hydrazine | General | wikipedia.orgpearson.com |

Reductive amination is a highly versatile and widely used method for the synthesis of amines from carbonyl compounds. ias.ac.inresearchgate.net This process involves the reaction of an aldehyde or ketone with an amine source to form an intermediate imine, which is then reduced to the corresponding amine. ias.ac.in For the synthesis of this compound, the precursor is 4-(difluoromethoxy)benzaldehyde (B1349792).

The direct, one-pot reductive amination of 4-(difluoromethoxy)benzaldehyde is an efficient route to the target compound. This method involves mixing the aldehyde, an amine source (such as ammonia), and a reducing agent in a suitable solvent. ias.ac.in The reaction proceeds through the in-situ formation of an imine, which is subsequently reduced to the benzylamine (B48309). A key advantage of this approach is its operational simplicity.

A variety of ammonia (B1221849) sources can be employed, including aqueous ammonia, ammonium (B1175870) acetate, or ammonia gas. ias.ac.inresearchgate.net The choice of reducing agent is critical for the success of the reaction. Mild reducing agents are often preferred as they can selectively reduce the imine intermediate in the presence of the starting aldehyde. organic-chemistry.org

Commonly used reducing agents include:

Sodium borohydride (B1222165) (NaBH₄) : A cost-effective and common reagent, though it can also reduce the starting aldehyde. organic-chemistry.orgmasterorganicchemistry.commasterorganicchemistry.comwikipedia.orgyoutube.com Its use may require a stepwise procedure where the imine is formed first before the addition of the reducing agent. organic-chemistry.org

Sodium cyanoborohydride (NaBH₃CN) : This reagent is selective for the reduction of imines over aldehydes and ketones, especially under mildly acidic conditions. researchgate.net

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) : Another selective reducing agent that is particularly effective for reductive aminations. researchgate.net

Catalytic Hydrogenation : The use of hydrogen gas with a metal catalyst (e.g., Palladium on carbon, Raney Nickel) is also a viable method. researchgate.net

The reaction of aromatic aldehydes with aqueous ammonia can sometimes lead to the formation of hydrobenzamides, which upon reduction with agents like sodium borohydride can yield a mixture of primary and secondary benzylamines. ias.ac.in

Table 2: Common Reducing Agents in Reductive Amination

| Reducing Agent | Typical Substrate | Key Features | Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Aldehydes/Ketones | Cost-effective, reduces imines and carbonyls. | organic-chemistry.orgmasterorganicchemistry.comwikipedia.org |

| Sodium Cyanoborohydride (NaBH₃CN) | Imines | Selective for imines over carbonyls at pH 6-7. | researchgate.net |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Imines | Highly selective, widely used. | researchgate.net |

| H₂ / Metal Catalyst (e.g., Pd/C) | Imines | "Green" chemistry approach, effective. | researchgate.net |

Beyond the more common routes, alternative strategies can also be employed for the synthesis of this compound.

The Delépine reaction provides a method for preparing primary amines from reactive alkyl halides, such as benzyl halides. prepchem.comwikipedia.orgorganic-chemistry.orgalfa-chemistry.com This reaction avoids the formation of secondary and tertiary amine byproducts. prepchem.com The synthesis involves two main steps: the formation of a quaternary ammonium salt and its subsequent hydrolysis. wikipedia.orgalfa-chemistry.com

In the first step, 4-(difluoromethoxy)benzyl chloride or bromide is reacted with hexamethylenetetramine (hexamine) in a solvent like chloroform. prepchem.comorganic-chemistry.org This reaction proceeds via an SN2 mechanism to form a stable, crystalline quaternary hexaminium salt. organic-chemistry.orgalfa-chemistry.com

The second step involves the hydrolysis of this salt. By refluxing the salt in an ethanolic solution of a strong acid, such as concentrated hydrochloric acid, it is converted to the primary amine hydrochloride salt. wikipedia.orgorganic-chemistry.org Formaldehyde and ammonium chloride are generated as byproducts. wikipedia.org The free this compound can then be liberated by neutralization with a base. prepchem.com

Table 3: The Delépine Reaction for Benzylamine Synthesis

| Step | Reactants | Product | Typical Conditions | Reference |

|---|---|---|---|---|

| 1. Salt Formation | Benzyl halide, Hexamethylenetetramine | Quaternary hexaminium salt | Chloroform, Reflux | prepchem.comorganic-chemistry.org |

| 2. Hydrolysis | Quaternary hexaminium salt | Primary amine hydrochloride | Ethanolic HCl, Reflux | wikipedia.orgalfa-chemistry.com |

Alternative Synthetic Strategies

Difluoromethylation of Precursors

The introduction of the difluoromethoxy group (–OCHF₂) onto an aromatic ring is a critical step in the synthesis of this compound. This is typically achieved through the difluoromethylation of precursor molecules that already contain either a nitrogen functionality or a group that can be converted into the target benzylamine.

A common pathway to aromatic amines involves the reduction of a corresponding nitro compound. In this approach, 4-(difluoromethoxy)nitrobenzene (B73078) serves as a key intermediate. This precursor can be synthesized by the difluoromethylation of 4-nitrophenol.

The crucial step in forming the amine is the reduction of the nitro group. While this transformation most directly yields 4-(difluoromethoxy)aniline, this aniline (B41778) is a primary precursor for further functionalization to obtain the benzylamine. A patented method describes the catalytic reduction of 4-(difluoromethoxy)nitrobenzene to 4-(difluoromethoxy)aniline. google.com This process utilizes a combination of ferric oxide and activated carbon as a co-catalyst, with hydrazine and water acting as the reducing agents. google.com This method is noted for its high yield and suitability for industrial production. google.com

Table 1: Reaction Conditions for Reduction of 4-(Difluoromethoxy)nitrobenzene

| Parameter | Condition |

| Starting Material | 4-(Difluoromethoxy)nitrobenzene |

| Catalyst | Ferric oxide and Activated Carbon |

| Reducing Agents | Hydrazine and Water |

| Product | 4-(Difluoromethoxy)aniline |

| Reported Purity | >98.5% |

A patented synthetic route has been developed for a structurally related compound, 3-chloro-5-(difluoromethoxy)benzylamine, starting from 3-chloro-5-hydroxybenzonitrile (B1591985). google.com This two-step process highlights a difluoromethylation followed by nitrile reduction.

First, 3-chloro-5-hydroxybenzonitrile undergoes an O-difluoromethylation reaction. This is performed by reacting the starting material with a difluoromethylating agent, such as sodium chlorodifluoroacetate, in an organic solvent like N,N-dimethylformamide (DMF). The reaction is conducted in the presence of an inorganic base, such as potassium carbonate or cesium carbonate, at temperatures ranging from 80-150 °C. google.com

The resulting intermediate, 3-chloro-5-(difluoromethoxy)benzonitrile, is then reduced to the target benzylamine. The reduction of the nitrile group is achieved using borane (B79455) dimethylsulfide complex under a nitrogen atmosphere. google.com This method provides a short and controllable route to this specific substituted benzylamine. google.com

The synthesis of key precursors, such as those containing the 4-(difluoromethoxy)benzaldehyde core, often begins with readily available catechols like 3,4-dihydroxybenzaldehyde. A notable method involves the regioselective difluoromethylation of the hydroxyl group at the 4-position.

While various difluoromethylating agents can be used, processes utilizing sodium chlorodifluoroacetate (ClCF₂COONa) are well-documented. orgsyn.orgcas.cn This reagent serves as a difluorocarbene precursor, which is generated by thermal decarboxylation. orgsyn.orgcas.cn The electrophilic difluorocarbene is then trapped by the phenolate, which is formed under basic conditions. Research has demonstrated that using solid-state sodium chlorodifluoroacetate under alkaline conditions can achieve yields of up to 57% for the desired 4-(difluoromethoxy)-3-hydroxybenzaldehyde. Once formed, this intermediate can be further processed through subsequent steps to arrive at this compound.

The successful synthesis of this compound and its precursors relies on the effective introduction of the –OCHF₂ group. This is accomplished using a variety of difluoromethylation reagents, which can be categorized as nucleophilic, electrophilic, or radical precursors. alfa-chemistry.com

Commonly used reagents generate difluorocarbene (:CF₂), a moderately electrophilic species that reacts with nucleophiles like phenolates. cas.cn Sodium chlorodifluoroacetate (ClCF₂COONa) is a widely used, bench-stable, and relatively non-toxic difluorocarbene source. orgsyn.orgcas.cn The reaction typically requires thermal conditions (often above 100°C) to induce decarboxylation and generate the carbene. cas.cn

Other reagents include chlorodifluoromethane (B1668795) (CHClF₂), a gas that can be purged through a reaction mixture containing the precursor and a base. google.com More recent developments have introduced novel reagents for direct difluoromethylation under milder conditions, such as Zn(SO₂CF₂H)₂, which operates through a radical process. nih.gov

The reaction conditions for O-difluoromethylation generally involve a polar aprotic solvent, a base to deprotonate the hydroxyl group, and elevated temperatures.

Table 2: Common Difluoromethylation Reagents and Typical Conditions

| Reagent | Reagent Type | Typical Base | Typical Solvent | Temperature |

| Sodium Chlorodifluoroacetate (ClCF₂COONa) | Difluorocarbene Precursor | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | 80-160°C |

| Chlorodifluoromethane (CHClF₂) | Difluorocarbene Precursor | NaOH, K₂CO₃ | Water, DMF | 40-100°C |

| Diethyl Bromodifluoromethylphosphonate | Difluorocarbene Precursor | Basic Hydrolysis | Various | -78°C to RT |

| Difluoromethyl Phenyl Sulfone (PhSO₂CF₂H) | Nucleophilic | Base (e.g., t-BuOK) | DMF | -50°C to RT |

| Zn(SO₂CF₂H)₂ (DFMS) | Radical Precursor | Not required | Dichloromethane | Room Temp. |

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. The synthesis of amines, in particular, has been a focus of green chemistry to minimize waste and avoid hazardous reagents. acsgcipr.org

Catalytic reductive amination is a powerful and green strategy for synthesizing amines from carbonyl compounds (aldehydes or ketones). gctlc.orgfrontiersin.org This method is highly applicable for the synthesis of this compound from 4-(difluoromethoxy)benzaldehyde.

The process involves the condensation of the aldehyde with an amine source, typically ammonia, to form an imine intermediate in situ. This imine is then immediately reduced to the corresponding primary amine. From a green chemistry perspective, the most advantageous approach uses molecular hydrogen (H₂) as the terminal reducing agent in the presence of a heterogeneous or homogeneous metal catalyst. acsgcipr.org This method is highly atom-economical, producing only water as a byproduct.

This one-pot process avoids the use of stoichiometric hydride reagents, such as sodium borohydride, which generate significant waste. acsgcipr.orggctlc.org Furthermore, catalytic systems, especially those using non-noble metals, offer the potential for catalyst recycling, reducing costs and environmental impact. frontiersin.org The reaction conditions are often mild, and the use of greener solvents, or even solvent-free conditions, further enhances the sustainability of the synthesis. rsc.orgacs.org

Solvent Selection and Optimization for Environmental Impact

The selection of an appropriate solvent is a critical factor in the synthesis of this compound, with significant implications for reaction efficiency, safety, and environmental sustainability. Green chemistry principles advocate for the use of solvents that are less hazardous, derived from renewable resources, and easily recyclable. google.comresearchgate.net

Traditional solvents used in amine synthesis, such as chlorinated hydrocarbons and some polar aprotic solvents like N,N-dimethylformamide (DMF), are often effective but pose environmental and health risks. nih.gov Consequently, there is a growing emphasis on replacing these with greener alternatives. Solvent selection guides, such as those developed by CHEM21 and Sanofi, provide a framework for choosing more sustainable options based on a range of safety, health, and environmental criteria. researchgate.netnih.govgoogle.comnih.gov

For the synthesis of benzylamine derivatives, alcohols like methanol and ethanol are often considered more environmentally benign choices. google.com In the context of catalytic hydrogenation of nitriles, protic solvents such as alcohols can enhance both the activity and lifetime of the catalyst. sigmaaldrich.com The use of water as a solvent is also highly desirable from a green chemistry perspective, although its application can be limited by the solubility of the reactants. google.com

The environmental impact of solvents extends beyond their immediate toxicity and includes their entire life cycle, from production to disposal. sigmaaldrich.comrochester.edu The ideal "green" reaction would occur in the absence of a solvent altogether. sigmaaldrich.com When a solvent is necessary, minimizing its volume and selecting one that can be used for multiple consecutive reaction steps can significantly reduce waste. sigmaaldrich.com

Table 1: Environmental Considerations for Common Solvents in Amine Synthesis

| Solvent | Environmental/Safety Concerns | Greener Alternatives |

| Dichloromethane (DCM) | Suspected carcinogen, ozone-depleting potential. nih.gov | 2-Methyltetrahydrofuran (2-MeTHF), Ethyl acetate |

| N,N-Dimethylformamide (DMF) | Reprotoxic. nih.gov | Cyrene, Dimethyl sulfoxide (B87167) (DMSO) (with caution) |

| Tetrahydrofuran (B95107) (THF) | Forms explosive peroxides upon storage. nih.gov | 2-Methyltetrahydrofuran (2-MeTHF) |

| Methanol | Toxic and flammable. | Ethanol, Isopropanol |

Optimization of Reaction Conditions and Yield

Optimizing reaction conditions is paramount to achieving high yields and purity of this compound while minimizing the formation of byproducts. Key parameters that are typically fine-tuned include temperature, pressure, catalyst selection, and reaction time.

Temperature Control and Selectivity Enhancement

Temperature plays a crucial role in controlling the selectivity of the reaction, particularly in the catalytic hydrogenation of nitriles. The primary goal is to favor the formation of the primary amine, this compound, over the formation of secondary and tertiary amines. enamine.net

The formation of these byproducts occurs when the initially formed primary amine reacts with the intermediate imine. enamine.net Higher reaction temperatures can sometimes lead to an increase in the rate of these side reactions. However, in some catalytic systems, increasing the temperature can enhance the selectivity for the primary amine. For instance, in the hydrogenation of benzonitrile (B105546) over a Ni/SiO₂ catalyst, the selectivity to benzylamine increased with temperature. enamine.net

Conversely, in other systems, lower temperatures may be necessary to achieve high selectivity. For the reduction of aromatic nitriles, it is sometimes possible to decrease the reaction temperature to around 60°C. acs.org In a study on the reductive amination of benzaldehyde, a reaction temperature of 80°C was found to be optimal. fujifilm.com It is crucial to carefully study the effect of temperature for each specific catalyst and solvent system to identify the optimal conditions for maximizing the yield of the desired primary amine.

Table 2: Effect of Temperature on Selectivity in Nitrile Hydrogenation (Illustrative Examples)

| Catalyst | Substrate | Temperature (°C) | Primary Amine Selectivity (%) | Reference |

| Pd/SiO₂ | Aromatic Nitriles | 60 | High (unspecified) | acs.org |

| Ni/SiO₂ | Benzonitrile | Increased from 373 K | Increased | enamine.net |

| Pt/CoFe-LDH | Benzaldehyde | 80 | High (unspecified) | fujifilm.com |

Purification Techniques

After the synthesis, this compound must be purified to remove unreacted starting materials, catalysts, and byproducts. The choice of purification method depends on the physical properties of the product and the nature of the impurities.

Column Chromatography

Column chromatography is a widely used technique for the purification of organic compounds. researchgate.net For basic compounds like benzylamines, silica (B1680970) gel is a common stationary phase. rochester.educommonorganicchemistry.com However, the acidic nature of silica gel can sometimes lead to issues with product retention or degradation. To mitigate this, the silica gel can be "deactivated" or "basified" by treatment with a base such as triethylamine (B128534) or ammonia. rochester.educommonorganicchemistry.com This is particularly important when using solvent systems like dichloromethane/methanol. commonorganicchemistry.com

The choice of eluent (solvent system) is critical for achieving good separation. A common approach for benzylamine derivatives is to use a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate. mdpi.com The polarity of the eluent can be gradually increased (gradient elution) to effectively separate compounds with different polarities. rochester.edu For fluorinated compounds, specialized fluorinated stationary phases can also be employed to enhance separation. rsc.org

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. google.com The principle relies on the differential solubility of the desired compound and impurities in a particular solvent or solvent mixture at different temperatures. An ideal recrystallization solvent should dissolve the compound well at an elevated temperature but poorly at a lower temperature, while the impurities should either be highly soluble or insoluble at all temperatures.

For amines, which are basic, recrystallization can often be effectively carried out on their salt forms, such as the hydrochloride salt. nih.gov Common solvents for the recrystallization of benzylamine derivatives and their salts include alcohols (methanol, ethanol, isopropanol), water, or mixtures thereof. google.comnih.govresearchgate.net The choice of solvent can be guided by the "like dissolves like" principle, where solvents with similar functional groups to the compound are often good solubilizers. mdma.ch

Table 3: Common Recrystallization Solvents for Amine Salts

| Solvent/Solvent System | Comments |

| Methanol/Ether | Good for highly associated solids. researchgate.net |

| Ethanol | Commonly used for amine salts. google.com |

| Isopropanol/Water | Used for recrystallizing related compounds. |

| Acetonitrile | Can be a suitable solvent for some amine derivatives. |

Industrial Scalability Considerations

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges that need to be addressed to ensure a safe, efficient, and cost-effective process. google.com

Key considerations for industrial scale-up include:

Heat Transfer: Catalytic hydrogenations are often highly exothermic. Efficient heat removal is critical to maintain temperature control, prevent runaway reactions, and ensure product quality and selectivity. The surface area-to-volume ratio decreases significantly upon scale-up, making heat management more challenging.

Mass Transfer: In heterogeneous catalytic systems, the rate of reaction can be limited by the mass transfer of reactants (e.g., hydrogen gas) to the catalyst surface. Agitation and reactor design play a crucial role in maximizing mass transfer and ensuring consistent reaction rates.

Catalyst Handling and Recovery: The choice of catalyst (e.g., powder vs. granular) can impact its handling, filtration, and potential for reuse. sigmaaldrich.com In continuous flow processes, catalyst deactivation and regeneration are important factors to consider. sigmaaldrich.com

Process Safety: A thorough hazard assessment is necessary to identify and mitigate potential risks, such as the handling of flammable solvents and high-pressure hydrogen. researchgate.net The thermal stability of reactants and products must also be evaluated.

Purification: Column chromatography is often not practical for large-scale production. Developing robust and scalable purification methods, such as crystallization, is crucial for achieving the desired product purity.

The transition from batch to continuous flow processing can offer significant advantages in terms of safety, efficiency, and scalability for reactions like catalytic hydrogenation. researchgate.net

Chemical Transformations and Reactivity of 4 Difluoromethoxy Benzylamine

Functional Group Interconversions

The primary amine functionality of 4-(difluoromethoxy)benzylamine is amenable to several transformations, including oxidation, reduction, and nucleophilic substitution, which alter its structure and reactivity.

Oxidation Reactions and Products

The primary amine group of benzylamines can be oxidized to various products, such as imines, nitriles, or amides, depending on the oxidizing agent and reaction conditions. For instance, the oxidation of primary benzylamines can be achieved using manganese dioxide (MnO₂). This reaction typically proceeds through the formation of an imine intermediate, which can then be further oxidized. rsc.org In some cases, the reaction can be controlled to yield the corresponding benzamide (B126) as the major product. rsc.org Electrocatalytic methods have also been employed for the oxidation of benzylamine (B48309), leading to the formation of a coupled imine product.

Another potential oxidation product is the corresponding nitrile. This transformation involves a more extensive oxidation of the benzylic carbon.

Table 1: Oxidation Reactions of Benzylamine Analogues

| Starting Material | Reagent(s) | Product(s) | Reference |

|---|---|---|---|

| Primary Benzylamine | Manganese Dioxide (MnO₂) | Benzamide, Imine, Nitrile | rsc.org |

| Benzylamine | Electrocatalysis (e.g., with Br₂Fc mediator) | N-(benzylidene)benzylamine (Imine) | |

| Primary Benzylamine | Potassium Permanganate or Chromium Trioxide | Imine or Nitrile |

Reduction Reactions and Products

As an amine, this compound is already in a reduced state. Direct reduction of the amine group or the stable difluoromethoxy group is not a common transformation under standard conditions. However, the term "reduction" in the context of this molecule typically refers to reductive derivatization processes. For example, reductive amination, which involves reaction with a carbonyl compound followed by reduction, leads to the formation of secondary or tertiary amines. This process is a powerful method for amine alkylation and is discussed in detail in section 3.2.2.

While the difluoromethoxy group is generally robust, harsh reducing conditions could potentially affect it, though such reactions are not standard functional group interconversions for this compound. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used to reduce other functional groups in the presence of the benzylamine moiety. libretexts.org For example, a nitrile can be reduced to a primary amine, such as 3-chloro-5-(difluoromethoxy)benzylamine from its corresponding benzonitrile (B105546) precursor using borane (B79455) dimethylsulfide. google.com

Nucleophilic Substitution Reactions

The primary amine group of this compound contains a lone pair of electrons on the nitrogen atom, making it a potent nucleophile. This nucleophilicity drives its participation in substitution reactions where it attacks electrophilic centers. A common example is the alkylation of the amine with alkyl halides.

This reaction proceeds via a standard SN2 mechanism, but it is often difficult to control. The initially formed secondary amine is also nucleophilic and can react with another molecule of the alkyl halide to form a tertiary amine. This process can continue to form a quaternary ammonium (B1175870) salt. google.com Consequently, reacting a primary amine like this compound with an alkyl halide typically yields a mixture of primary, secondary, tertiary, and quaternary ammonium products. To favor the formation of the primary amine, a large excess of the amine relative to the haloalkane is often used.

The difluoromethoxy group itself is generally not susceptible to nucleophilic substitution under typical conditions due to the strength of the C-F and C-O bonds.

Derivatization Strategies

The reactivity of the amine group allows for various derivatization strategies to build more complex molecules, with amidation and reductive amination being two of the most significant methods.

Amidation Reactions

Amidation is a fundamental reaction for this compound, involving its reaction with a carboxylic acid or a carboxylic acid derivative (such as an acyl chloride or anhydride) to form a stable amide bond. These reactions are crucial in the synthesis of pharmaceuticals and other fine chemicals.

One direct method involves the condensation of the amine with a carboxylic acid, which can be facilitated under hydrothermal conditions. For example, benzylamine reacts with various carboxylic acids at elevated temperatures (e.g., 250 °C) to produce the corresponding N-benzylamide with yields that can be quite high depending on the substrates.

Alternatively, transamidation reactions, where an existing amide exchanges its amine component with this compound, can be catalyzed by reagents like manganese dioxide. rsc.org This method is effective for creating new amide bonds from existing ones. rsc.org

Table 2: Representative Amidation Reactions

| Amine | Acylating Agent/Reaction Partner | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Benzylamine | Carboxylic Acid (e.g., Phenylacetic acid) | Hydrothermal (250 °C, 40 bar) | N-Benzylamide | |

| Benzylamine | Benzamide | MnO₂ (20 mol%), 150 °C, 12 h | N-Benzylbenzamide (Transamidation) | rsc.org |

| This compound | Carboxylic Acid Chloride | Base (e.g., Pyridine, Triethylamine) | N-(4-(Difluoromethoxy)benzyl)amide |

Reductive Amination with Ketone Intermediates

Reductive amination is a highly effective and widely used method for forming C-N bonds and synthesizing secondary and tertiary amines. masterorganicchemistry.com For this compound, this process involves a two-step sequence that is often performed in a single pot.

First, the primary amine reacts with a ketone to form an imine intermediate through a condensation reaction, with the elimination of water. This imine is typically not isolated. In the second step, a reducing agent present in the reaction mixture reduces the imine C=N double bond to a C-N single bond, yielding the final secondary amine product. masterorganicchemistry.comorganic-chemistry.org

A variety of reducing agents can be used, with the choice depending on the specific substrates and desired selectivity. masterorganicchemistry.com

Sodium borohydride (NaBH₄) is a common and effective reducing agent. masterorganicchemistry.comyoutube.com

Sodium cyanoborohydride (NaBH₃CN) is a milder reducing agent that is particularly useful because it selectively reduces the iminium ion in the presence of the starting ketone, minimizing the side reaction of ketone reduction. masterorganicchemistry.comd-nb.info

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is another mild and selective reagent that is often preferred for its effectiveness and lower toxicity compared to cyanide-containing reagents. masterorganicchemistry.comorganic-chemistry.org

Catalytic hydrogenation over metal catalysts (e.g., Gold, Palladium, Platinum) with H₂ gas is also a powerful method for this transformation. d-nb.inforesearchgate.net

Studies on the reductive amination of ketones like cyclohexanone (B45756) and propiophenone (B1677668) with benzylamine using gold-based heterogeneous catalysts have demonstrated high yields of the corresponding N-benzylamines. d-nb.inforesearchgate.net These findings are directly applicable to this compound, highlighting its utility in synthesizing a diverse range of substituted secondary amines. researchgate.net

Table 3: Reductive Amination of Ketones with Benzylamine

| Ketone | Amine | Reducing Agent/Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Cyclohexanone | Benzylamine | 4 wt% Au/CeO₂/TiO₂ + H₂ | 100 °C, 30 bar, Toluene | N-Cyclohexylbenzylamine | 79% | d-nb.inforesearchgate.net |

| Cyclohexanone | Benzylamine | 4 wt% Au/TiO₂ + H₂ | 100 °C, 30 bar, Toluene | N-Cyclohexylbenzylamine | 72% | d-nb.inforesearchgate.net |

| Propiophenone | Benzylamine | 4 wt% Au/CeO₂/TiO₂ + H₂ | 100 °C, 30 bar, Toluene, 5h | N-(1-Phenylpropyl)benzylamine | 56% Selectivity | |

| Generic Ketone (R₂C=O) | This compound | NaBH(OAc)₃ | DCE, Acetic Acid | N-(4-(Difluoromethoxy)benzyl)dialkylamine | General Method | organic-chemistry.org |

Coupling Reactions with Arylboronic Acids

A significant transformation involving this compound is its participation in coupling reactions, particularly with arylboronic acids. A notable example is a metal-free deaminative coupling process that forges a new carbon-carbon bond to produce diarylmethanes. rsc.orgrsc.org In this operationally straightforward reaction, the primary amine of the benzylamine is converted into an effective leaving group in situ. rsc.orgnih.gov This is achieved using an inexpensive and readily available nitrosating agent, such as isoamyl nitrite (B80452). rsc.org A key aspect of this transformation is the role of Lewis-acidic arylboronic acids, which replace traditional mineral acids like HCl or HBF₄ that are typically used to prepare diazonium salts. rsc.orgnih.gov This method successfully generates the corresponding diarylmethane products in good yields. rsc.org

The deaminative coupling of benzylamines with arylboronic acids proceeds through a mechanism that circumvents the need for transition metals. rsc.org The process begins with the in situ diazotization of the primary amine on the benzylamine using a nitrosating agent like isoamyl nitrite under basic conditions. rsc.orgrsc.org This converts the poor leaving group (NH₂) into a much better one (N₂⁺).

Mechanistic studies suggest the reaction may operate via at least two distinct pathways. rsc.org The involvement of arylboronic acids as Lewis-acidic partners is crucial for the carbon-carbon bond formation. rsc.orgrsc.org While traditional methods for such couplings often require pre-functionalizing the amine into a different leaving group (e.g., a Katritzky salt) and using a transition metal catalyst, this approach directly utilizes the non-prefunctionalized benzylamine. rsc.org The reaction is contingent on the presence of the organic nitrite, as its absence completely halts the desired reactivity. rsc.org Furthermore, using a phenylboronic pinacol (B44631) ester instead of the corresponding acid also shuts down the reaction, highlighting the essential role of the boronic acid. rsc.org

A significant advantage of this deaminative coupling reaction is its broad functional group tolerance, including a variety of fluorine-containing moieties. rsc.org This is particularly relevant for substrates like this compound, as the difluoromethoxy group remains intact throughout the transformation. The reaction conditions are mild enough to be compatible with several such groups, which are often found in medicinally relevant molecules. rsc.org

The demonstrated tolerance allows for the successful coupling of benzylamines bearing these electron-withdrawing and metabolically stable groups. rsc.org

Table 1: Tolerance of Fluorine-Containing Groups in Deaminative Coupling

| Functional Group | Name | Tolerance |

|---|---|---|

| -OCF₂H | Difluoromethoxy | Tolerated |

| -OCF₃ | Trifluoromethoxy | Tolerated |

| -SCF₃ | Trifluoromethylsulfane | Tolerated |

| -CF₃ | Trifluoromethyl | Tolerated |

Data sourced from a 2023 study on deaminative coupling reactions. rsc.org

Reactivity of the Difluoromethoxy Moiety

The difluoromethoxy (-OCHF₂) group, a key feature of this compound, imparts significant chemical stability to the molecule. researchgate.net This moiety is known for its high thermal stability. ontosight.ai Compared to other fluorine-containing substituents, the aromatic difluoromethoxy group is relatively inert and demonstrates notable stability under heating, as well as acidic or basic conditions. researchgate.net

This stability is a primary reason for its increasing use in medicinal chemistry, often as a bioisostere for a methoxy (B1213986) group. nih.govbham.ac.uk The replacement of hydrogen atoms with fluorine in the methoxy group enhances metabolic stability by preventing biotransformation pathways such as O-demethylation. nih.govbham.ac.uk The rate-limiting step in the metabolism of a methoxy group is often the abstraction of a hydrogen atom, a process that is impeded in the difluoromethoxy group. nih.gov The presence of the C-F bonds, which are stronger than C-H bonds, contributes to this increased resistance to metabolic breakdown. mdpi.com

The difluoromethoxy group significantly influences the electronic properties of the molecule, which in turn affects its reaction pathways. The -OCHF₂ group is characterized as a moderate electron acceptor, exhibiting both inductive and resonance electron-withdrawing effects (σI = 0.22, σR = 0.07). nuph.edu.ua This electronic profile can modulate the reactivity of the attached aromatic ring and other functional groups.

Due to its high stability, the difluoromethoxy group typically acts as a stable spectator in many chemical transformations, meaning it does not participate in the reaction but influences it electronically. rsc.orgresearchgate.net For instance, in the deaminative coupling with arylboronic acids, the group remains unchanged. rsc.org Its primary influence is to avert metabolic reactions, such as O-demethylation, which is a common pathway for analogous methoxy-substituted compounds. nih.govbham.ac.uk This stability ensures that the core structure and its intended properties are maintained during synthetic modifications and biological processes.

Future Directions and Research Perspectives

Exploration of New Synthetic Pathways

The development of efficient, scalable, and cost-effective synthetic routes is paramount for the widespread use of any chemical building block. While 4-(difluoromethoxy)benzylamine is commercially available, ongoing research focuses on improving existing methods and discovering novel pathways that offer higher yields, greater purity, and milder reaction conditions.

A promising avenue for new synthetic strategies involves a two-step process starting from a readily available precursor, 3-chloro-5-hydroxybenzonitrile (B1591985). google.com This method, detailed in a patent, involves:

Difluoromethylation: The initial step is the reaction of the hydroxybenzonitrile with a difluoromethylation reagent in an organic solvent, under the protection of nitrogen gas. This step converts the hydroxyl group (-OH) to a difluoromethoxy group (-OCF₂H). google.com

Reduction: The resulting 3-chloro-5-(difluoromethoxy)benzonitrile is then dissolved in an organic solvent like anhydrous tetrahydrofuran (B95107) and reduced using a reagent such as borane (B79455) dimethylsulfide, also under a nitrogen atmosphere. This converts the nitrile group (-CN) into a benzylamine (B48309) group (-CH₂NH₂), yielding the final product. google.com

This patented route for a similar compound highlights a logical and efficient pathway that could be adapted for the synthesis of this compound, likely starting from 4-hydroxybenzonitrile. google.compatsnap.com Future research will likely focus on optimizing this process by exploring different difluoromethylating agents and reduction systems to enhance efficiency and environmental friendliness. For instance, developing catalytic (as opposed to stoichiometric) difluoromethylation methods would represent a significant advance.

| Synthetic Step | Starting Material | Key Reagents | Product | Reference |

| Difluoromethylation | 3-chloro-5-hydroxybenzonitrile | Difluoromethylation agent, Inorganic base | 3-chloro-5-(difluoromethoxy)benzonitrile | google.com |

| Reduction | 3-chloro-5-(difluoromethoxy)benzonitrile | Borane dimethylsulfide, Anhydrous tetrahydrofuran | 3-chloro-5-(difluoromethoxy)benzylamine | google.com |

Advanced Catalytic Methods for Functionalization

Beyond its synthesis, significant research interest lies in the functionalization of the this compound scaffold to generate libraries of novel compounds for biological screening. Advanced catalytic methods, particularly those involving C-H activation, are at the forefront of this effort. diva-portal.org These techniques allow for the direct modification of the aromatic ring, offering a more atom-economical and streamlined approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. diva-portal.orgresearchgate.net

Future research will likely leverage several cutting-edge catalytic strategies:

Photoredox Catalysis: This method uses visible light to initiate chemical reactions under mild conditions. researchgate.netnih.gov It is particularly effective for generating radical intermediates that can participate in C-H functionalization. researchgate.netnih.gov For example, photoredox catalysis could be used for the direct difluoromethylation or alkylation of the aromatic ring of this compound derivatives, enabling rapid diversification. researchgate.netrsc.org

Iridium-Catalyzed C-H Activation: Iridium complexes have proven to be powerful catalysts for the directed C-H functionalization of various organic molecules, including pharmaceuticals. diva-portal.org By using the benzylamine group or a derivative as a directing group, it would be possible to selectively introduce new functional groups (e.g., methyl, amino, or aryl groups) at the ortho position (C3 or C5) of the benzene (B151609) ring. diva-portal.orgaablocks.com

Palladium-Catalyzed Reactions: Palladium catalysis remains a workhorse in organic synthesis. The Catellani reaction, which combines palladium and norbornene catalysis, allows for sequential ortho C-H functionalization and ipso termination of aryl halides. aablocks.com While this typically starts with an aryl halide, newer variations initiate the cycle from aryl boronic acids, expanding the scope. aablocks.com Applying these methods to derivatives of this compound could enable the construction of highly substituted aromatic cores. aablocks.com

These advanced methods provide powerful tools to modify the core structure, paving the way for the creation of new chemical entities with tailored properties.

Targeted Applications in Drug Development

The this compound moiety is an attractive feature in molecules designed for therapeutic purposes. The difluoromethoxy group can enhance metabolic stability and act as a lipophilic hydrogen bond acceptor, improving pharmacokinetic and pharmacodynamic profiles.

Current and future research is focused on several key therapeutic areas:

Cancer Immunotherapy: A significant area of interest is the development of small-molecule inhibitors of the programmed cell death protein 1/programmed death-ligand 1 (PD-1/PD-L1) interaction. bohrium.com This interaction is a major immune checkpoint that tumors exploit to evade the immune system. Several studies have reported the design and synthesis of potent PD-1/PD-L1 inhibitors based on a benzylamine scaffold. bohrium.comacs.org Specifically, derivatives containing a difluoromethyleneoxy linkage—structurally very similar to the difluoromethoxy group—have shown promising results, with the ability to promote T-cell activation and delay tumor growth in animal models. acs.org Compound 43 from one such study was identified as a potent inhibitor with good in vivo efficacy. acs.org

Kinase Inhibition: Protein kinases are crucial regulators of cell signaling, and their dysregulation is implicated in many diseases, including cancer. ontosight.ai The pyrido[3,4-d]pyrimidinone core is a known scaffold for kinase inhibitors. A compound in the ChEMBL database, CHEMBL3472601, features a 2-{[3-(difluoromethoxy)benzyl]amino} substituent on this core, suggesting that this class of compounds is being explored for kinase-modulating activity. ontosight.ai The difluoromethoxy group in these structures may contribute to potency and selectivity. ontosight.ai

COPD and Inflammation: Benzylamine derivatives have also been investigated as inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in chronic obstructive pulmonary disease (COPD). ijpsonline.comijpsonline.com Although these specific studies did not focus on the 4-(difluoromethoxy) analog, the general applicability of the benzylamine scaffold suggests that incorporating this fluorinated group could be a viable strategy to develop novel PDE4 inhibitors.

| Therapeutic Target | Compound Class / Example | Potential Indication | Key Findings | Reference |

| PD-1/PD-L1 | Biaryl derivatives with a difluoromethyleneoxy linkage | Cancer | Compound 43 showed an IC₅₀ of 10.2 nM, promoted T-cell activation, and delayed tumor growth in mice. | acs.org |

| Kinases | 2-{[3-(difluoromethoxy)benzyl]amino}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one | Cancer | The difluoromethoxy group may enhance selectivity and potency for specific kinase targets. | ontosight.ai |

| PDE4 | Benzylamine derivatives | COPD | The benzylamine scaffold shows potential for interacting with PDE4 enzymes. | ijpsonline.comijpsonline.com |

Deeper Understanding of Structure-Property-Activity Relationships

To rationally design more effective drugs based on the this compound scaffold, a deep understanding of its structure-property-activity relationships (SPAR) is essential. This involves using computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling to correlate the physicochemical properties of molecules with their biological activities. ijpsonline.comnih.gov

Future research in this area will focus on:

Developing Predictive QSAR Models: 3D-QSAR studies have been successfully applied to other benzylamine derivatives to understand the structural requirements for inhibiting targets like PDE4. ijpsonline.comijpsonline.com These models generate contour maps that indicate where steric bulk or specific electrostatic potentials are favorable or unfavorable for activity. ijpsonline.com Similar models for derivatives of this compound would be invaluable. The key descriptors in these models would undoubtedly include parameters related to the unique electronic nature and hydrogen-bonding capacity of the –OCF₂H group.

Analyzing Physicochemical Impact: The difluoromethoxy group is often used to modulate properties like lipophilicity (logP) and metabolic stability. A systematic study of a series of this compound derivatives would allow researchers to quantify the impact of further substitutions on these properties. This data is crucial for optimizing a molecule's drug-like characteristics. For instance, studies on other fluorinated compounds have shown that such substitutions can prevent undesirable inhibition of cytochrome P450 (CYP) enzymes, a common cause of drug-drug interactions. nih.gov

Informing Rational Design: The ultimate goal of SPAR and QSAR studies is to guide the synthesis of new molecules with improved potency, selectivity, and pharmacokinetic profiles. ijpsonline.comnih.gov By understanding how modifications to the this compound structure affect its interaction with a biological target, chemists can prioritize the synthesis of compounds with a higher probability of success, accelerating the drug discovery process.

By combining innovative synthesis, advanced functionalization, targeted biological evaluation, and in-depth computational analysis, the full potential of this compound as a privileged building block in modern chemical and pharmaceutical research can be realized.

Q & A

Basic: What are the recommended synthetic routes for 4-(Difluoromethoxy)benzylamine, and what intermediates are critical?

Methodological Answer:

A common approach involves the substitution of a brominated precursor. For example, 4-(Difluoromethoxy)benzyl bromide (CAS 3447-53-8) can undergo nucleophilic substitution with ammonia or an amine source to yield the target compound . Alternatively, reduction of 4-(Difluoromethoxy)benzonitrile using catalysts like Raney nickel under hydrogenation conditions may be employed. Intermediate purification steps, such as column chromatography or recrystallization, are critical to isolate the product. Hazard assessments for reagents (e.g., brominated intermediates, ammonia) must precede synthesis, as outlined in risk assessment frameworks like those in Prudent Practices in the Laboratory .

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

While direct mutagenicity data for this compound is limited, structurally similar anomeric amides exhibit mutagenic potential in Ames testing . Therefore, researchers should:

- Use PPE (gloves, lab coats, goggles) and work in a fume hood to minimize inhalation/contact.

- Store the compound in a cool, dry environment away from oxidizing agents.

- Implement spill containment measures (e.g., inert absorbents) and dispose of waste via approved hazardous waste protocols.

- Monitor for symptoms of irritation (skin, eyes, respiratory tract) and maintain emergency eyewash/shower access .

Basic: Which analytical techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and F NMR can confirm the difluoromethoxy group’s presence and substitution pattern (e.g., δ ~60–70 ppm for CF in F NMR).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (CHFNO, calculated 173.16 g/mol) .

- HPLC/UPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>97% by area normalization).

- Melting Point Analysis : Compare observed values (if crystalline) to literature data for consistency .

Advanced: How does the difluoromethoxy group affect electronic properties and reactivity in substitution reactions?

Methodological Answer:

The electron-withdrawing nature of the difluoromethoxy group (-OCFH) deactivates the benzene ring, directing electrophilic substitution to the para position relative to the amine. In nucleophilic reactions (e.g., alkylation), the benzylamine’s NH group exhibits reduced nucleophilicity compared to non-fluorinated analogs. Computational studies (DFT) can quantify charge distribution, while Hammett σ constants predict substituent effects on reaction rates .

Advanced: What strategies reduce mutagenic risks in derivatives of this compound?

Methodological Answer:

- Structural Modification : Introduce electron-donating groups (e.g., -OCH) to reduce electrophilic character, minimizing DNA adduct formation.

- Ames Testing : Prioritize derivatives with lower mutagenic potential, as seen in anomeric amides where structural tweaks reduced Ames II positivity .

- Metabolic Profiling : Assess metabolites for reactive intermediates (e.g., epoxides) using liver microsome assays.

Advanced: How can this compound serve as a precursor in agrochemical or pharmaceutical synthesis?

Methodological Answer:

- Agrochemicals : The difluoromethoxy moiety enhances lipid solubility and bioavailability, making it valuable in pesticides. For example, flucythrinate (a pyrethroid insecticide) incorporates a similar group for improved activity .

- Pharmaceuticals : As a building block, it can be coupled with heterocycles (e.g., pyrimidines) to develop kinase inhibitors. Aryl boronate intermediates (e.g., 2,3-difluoro-4-methoxyphenylboronic acid) enable Suzuki-Miyaura cross-coupling for drug candidate libraries .

Advanced: What challenges arise in scaling up this compound synthesis, and how are they addressed?

Methodological Answer:

- Byproduct Formation : Brominated byproducts from incomplete substitution require optimized reaction times and stoichiometry (e.g., excess NH).

- Purification : Scale-up complicates chromatography; switch to distillation or fractional crystallization using solvents like hexane/ethyl acetate.

- Thermal Stability : DSC analysis of intermediates (e.g., benzyl bromide) ensures safe heating protocols during large-scale reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.